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[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride Documentation Hub

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  • Product: [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride
  • CAS: 113681-75-7

Core Science & Biosynthesis

Foundational

CAS 34490-85-2 physical and chemical properties for research

An In-depth Technical Guide to 3,4-Difluorobenzylamine (CAS 72235-53-1) for Research and Drug Development Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3,4-Difluorob...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Difluorobenzylamine (CAS 72235-53-1) for Research and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Difluorobenzylamine (CAS 72235-53-1), a key building block in modern medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms on the benzene ring imparts unique electronic properties that significantly influence its reactivity and the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, applications, and handling.

Compound Identity and Significance

3,4-Difluorobenzylamine, with the IUPAC name (3,4-difluorophenyl)methanamine, is an organic compound that has garnered significant interest in pharmaceutical development.[1][2] The fluorine substituents are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable intermediate.[1][2] It serves as a crucial component in the synthesis of various therapeutic agents, particularly those targeting neurological disorders, as well as in the development of agrochemicals and advanced materials.[1]

Physicochemical Properties

The physical and chemical characteristics of 3,4-Difluorobenzylamine are fundamental to its application in synthesis and formulation. The presence of the amine group makes it a basic compound capable of forming salts with acids.[2]

PropertyValueSource(s)
Molecular Formula C₇H₇F₂N[3][4]
Molecular Weight 143.13 g/mol [3]
Appearance Colorless to pale yellow or brown liquid[2][5]
Density 1.21 g/mL at 25 °C[6]
Refractive Index n20/D 1.493[6]
Flash Point 79 °C (174.2 °F) - closed cup
InChI Key PHLZUDXEBCQHKM-UHFFFAOYSA-N[4]
SMILES NCC1=CC=C(F)C(F)=C1

Spectroscopic and Analytical Data

Characterization of 3,4-Difluorobenzylamine is crucial for quality control and reaction monitoring. Below is a summary of available spectroscopic data.

TechniqueData HighlightsSource(s)
¹H NMR Spectra available from suppliers like Sigma-Aldrich.[3]
¹³C NMR Spectra available from suppliers like Sigma-Aldrich.[3]
Mass Spectrometry (GC-MS) Top m/z peaks at 123 and 142.[3]
Infrared (IR) Spectroscopy FTIR spectra available from various sources.[3][4]
Raman Spectroscopy FT-Raman spectra have been recorded.[3]

Expert Insight: The electron-withdrawing nature of the two fluorine atoms will influence the chemical shifts of the aromatic protons and carbons in the NMR spectra, providing valuable information about the electronic environment of the molecule. When analyzing derivatives of this compound, tracking these shifts can confirm successful substitution reactions.

Reactivity and Synthetic Applications

3,4-Difluorobenzylamine is a versatile building block in organic synthesis due to the reactivity of its primary amine group.[1] This amine can participate in a wide range of chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental to the synthesis of complex organic molecules.[1] The electron-withdrawing effect of the fluorine atoms can modulate the nucleophilicity of the amine and the overall reactivity of the benzene ring.[2]

This compound has been utilized in the preparation of various complex molecules, such as 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide and in condensation reactions with glyoxal to yield hexabenzyl substituted hexaazaisowurtzitanes.[5]

General Experimental Workflow for Amide Coupling

Below is a generalized workflow for the use of 3,4-Difluorobenzylamine in a typical amide coupling reaction, a common step in pharmaceutical synthesis.

G cluster_prep Reaction Setup cluster_reaction Amine Addition & Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Agent (e.g., EDC, HATU) A->B C Add Base (e.g., DIPEA) B->C D Add 3,4-Difluorobenzylamine (1.0 - 1.2 eq.) C->D E Stir at Room Temperature (2-24 h) D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up (e.g., wash with aq. HCl, aq. NaHCO₃, brine) F->G Reaction Complete H Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J

Caption: Generalized workflow for amide bond formation using 3,4-Difluorobenzylamine.

Safety and Handling

3,4-Difluorobenzylamine is classified as a hazardous substance and requires careful handling to ensure personnel safety.

Hazard Identification:

  • GHS Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H227: Combustible liquid.

Precautionary Measures and Personal Protective Equipment (PPE):

The following is a step-by-step guide for the safe handling of 3,4-Difluorobenzylamine in a laboratory setting.

Step 1: Engineering Controls

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Ensure a safety shower and eyewash station are readily accessible.

Step 2: Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[8]

  • Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).

Step 3: Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Store locked up.[7][8] It is classified under Storage Class 8A for combustible corrosive hazardous materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[7]

Step 4: First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8][9]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7][8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9]

Safety Protocol Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Verify Fume Hood Functionality B->C D Work Inside Fume Hood C->D E Dispense Liquid Carefully D->E F Keep Away From Ignition Sources E->F G Tightly Seal Container F->G I Dispose of Contaminated Waste Properly F->I H Store in Designated Corrosive Cabinet G->H J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for 3,4-Difluorobenzylamine in a research setting.

References

  • PubChem. (n.d.). 3,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Introducing 2,4-Difluorobenzylamine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Difluorobenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.
  • NIST. (n.d.). 3,4-Difluorobenzylamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Thermal Profiling and Physicochemical Characterization of [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), bifunctional amine building blocks like [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (CAS 113681-75-7) serve as critical lin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), bifunctional amine building blocks like [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (CAS 113681-75-7) serve as critical linkers. However, handling these intermediates requires a rigorous understanding of their thermodynamic behavior. Mischaracterizing the melting or boiling point of an intermediate salt can lead to catastrophic failures during thermal scale-up, purification, and formulation.

This whitepaper provides an authoritative analysis of the thermal properties of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride, contrasting it with its free base form, and outlines self-validating analytical protocols to ensure scientific integrity in your laboratory workflows.

Thermodynamic Causality: Free Base vs. Dihydrochloride Salt

To understand the thermal behavior of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride, we must first analyze the fundamental thermodynamics of its free base counterpart, [4-(Aminomethyl)benzyl]dimethylamine (CAS 34490-85-2)[1].

The free base is an oily liquid at room temperature. Its intermolecular forces are relatively weak, dominated by London dispersion forces across the benzyl ring and moderate hydrogen bonding from the primary amine moiety. Because these forces require minimal thermal energy to disrupt, the free base exhibits a low melting point and a measurable boiling point[1][2].

When this free base is treated with hydrochloric acid, it undergoes double protonation at both the primary and tertiary amine centers. This chemical transition fundamentally alters the thermodynamic landscape. The resulting dihydrochloride salt forms a highly ordered, rigid three-dimensional ionic lattice[3]. The electrostatic attraction between the positively charged ammonium centers and the chloride counterions is exceptionally strong.

The Causality of Thermal Shift: Because the ionic lattice energy of the dihydrochloride salt is so high, the thermal energy required to induce a phase change (melting) exceeds the stability threshold of the molecule's covalent bonds. Consequently, the salt typically undergoes thermal decomposition (cleavage of bonds and release of HCl gas) before or immediately as it reaches its theoretical melting point (>200 °C). Therefore, a true boiling point does not exist for the salt form.

PhaseTransition FreeBase Free Base (CAS 34490-85-2) Weak Intermolecular Forces Liquid State HCl Protonation (+ 2 eq. HCl) FreeBase->HCl Salt Dihydrochloride Salt (CAS 113681-75-7) Strong Ionic Lattice Solid State HCl->Salt

Caption: Thermodynamic shift from free base liquid to high-melting dihydrochloride salt via protonation.

Quantitative Data Summary

The following table synthesizes the empirical and predicted thermal data for both forms of the compound, derived from predictive models (EPI Suite, EPA T.E.S.T.) and supplier characterizations[1][2][3][4].

Physicochemical PropertyFree Base (CAS 34490-85-2)Dihydrochloride Salt (CAS 113681-75-7)
Physical State (at 25 °C) Liquid (Oily)Solid (Crystalline Powder)
Melting Point ~6.7 °C (Predicted)>200 °C (Decomposes)
Boiling Point ~240.4 °C at 760 mmHgNot Applicable (Decomposes)
Flash Point ~88.8 °CNo Data Available
Storage Conditions Light/Air Sensitive, 2-8 °CRoom Temperature, Desiccated

Self-Validating Experimental Protocols for Thermal Analysis

Relying solely on literature values for intermediate salts is a risk in API development. Impurities, residual solvents, or varying degrees of crystallinity can drastically alter thermal behavior. To establish a self-validating analytical system, you must determine the exact melting and decomposition points of your specific batch using coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Running TGA alongside DSC ensures that an observed endotherm is a true melting event rather than a mass-loss decomposition event.

Protocol: Coupled DSC/TGA Workflow

Objective: To accurately differentiate between the melting point and the thermal decomposition onset of the dihydrochloride salt.

Step 1: Sample Preparation

  • Desiccate the [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride sample under vacuum for 12 hours to remove hygroscopic moisture.

  • Accurately weigh 2.0–5.0 mg of the sample into a pre-tared aluminum crucible (for DSC) and an alumina crucible (for TGA).

  • Crimp the DSC crucible with a pinhole lid to allow for the escape of potential volatile degradants.

Step 2: Atmospheric Control & Instrument Setup

  • Place the crucibles into their respective instruments.

  • Initiate a dry nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Causality Note: An inert atmosphere is critical to prevent oxidative degradation from masking the true thermal transitions.

Step 3: Thermal Ramp Execution

  • Equilibrate the instruments at 25 °C.

  • Program a linear heating rate of 10 °C/min from 25 °C to 300 °C.

Step 4: Data Correlation (The Validation Step)

  • Analyze the DSC curve: Identify the onset temperature of the sharp endothermic peak ( Tm​ ).

  • Analyze the TGA curve: Identify the onset temperature of mass loss ( Td​ ).

  • Cross-Validation: If the DSC endotherm coincides exactly with the TGA mass loss onset ( Tm​≈Td​ ), the compound is undergoing thermal decomposition rather than a reversible melt. For this specific dihydrochloride salt, expect massive decomposition (loss of HCl) to begin concurrently with the endotherm above 200 °C.

ThermalAnalysis Start Sample: 2-5 mg Salt Purge N2 Purge (50 mL/min) Start->Purge split Purge->split DSC DSC: Heat 10°C/min (Measure Heat Flow) split->DSC TGA TGA: Heat 10°C/min (Measure Mass Loss) split->TGA MP Endotherm Peak (Tm) DSC->MP Decomp Mass Loss Onset (Td) TGA->Decomp Validate Cross-Validation: If Tm ≈ Td, Melting = Decomposition MP->Validate Decomp->Validate

Caption: Self-validating thermal analysis workflow using coupled DSC and TGA to confirm decomposition.

Implications for Drug Development & Synthesis

Understanding that [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride decomposes before boiling dictates strict parameters for downstream processing:

  • Purification Constraints: Because the salt lacks a stable boiling point and cannot be distilled, purification must rely entirely on crystallization techniques. Solvent systems such as hot ethanol layered with diethyl ether are highly effective for precipitating the pure salt while leaving organic impurities in the mother liquor.

  • Formulation & Storage: The high lattice energy that drives the melting point above 200 °C also ensures excellent solid-state stability[3]. Unlike the free base, which is prone to oxidation and requires cold storage[4], the dihydrochloride form can be safely stored at room temperature in standard desiccated environments, making it vastly superior for long-term API supply chains.

References

  • [2] Chemchart. N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine (Includes predictive data for 34490-85-2). Chemchart Database. Available at: [Link]

Sources

Foundational

Pharmacophore Engineering and Toxicity Profiling of CAS 34490-85-2: A Technical Guide for ATP Synthase Inhibitor Development

As the landscape of antimicrobial resistance expands, the strategic selection of chemical building blocks is paramount for developing novel therapeutics. CAS 34490-85-2 , chemically identified as N-[4-(aminomethyl)benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance expands, the strategic selection of chemical building blocks is paramount for developing novel therapeutics. CAS 34490-85-2 , chemically identified as N-[4-(aminomethyl)benzyl]-N,N-dimethylamine or 4-dimethylaminomethylbenzylamine[1], is a critical bifunctional diamine used extensively in medicinal chemistry[2].

This technical whitepaper provides an in-depth analysis of the toxicological profile, mechanistic utility, and in vitro screening protocols for CAS 34490-85-2, specifically focusing on its role in synthesizing quinoline-based inhibitors targeting the F1Fo ATP synthase of drug-resistant Pseudomonas aeruginosa (PA)[3].

Toxicological Profile and Hazard Mitigation

Before deploying CAS 34490-85-2 in synthetic workflows, understanding its hazard profile is critical for laboratory safety and experimental integrity. The compound exhibits significant reactivity due to its unshielded primary amine and tertiary dimethylamine groups.

GHS Classification and Mechanistic Causality

The basicity and nucleophilicity of the amine moieties dictate the compound's toxicity. Upon contact with biological tissues, the high local pH induces rapid lipid saponification and protein denaturation, directly causing the severe tissue damage outlined in its GHS classification[4].

Table 1: Quantitative Toxicity Profile & GHS Classification

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[4]Rapid absorption and systemic basicity disrupt mucosal integrity in the GI tract.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]Amine-induced lipid bilayer disruption and localized saponification of dermal layers.
Serious Eye Damage Category 1H318: Causes serious eye damage[4]Immediate protein denaturation of the corneal epithelium due to high localized pH.
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[4]Volatilization of the free base reacts with respiratory mucosa, causing acute inflammation.
Self-Validating Handling Protocol

To ensure safety and chemical stability, the handling protocol must prevent both exposure and chemical degradation (e.g., amine oxidation or carbamate formation via atmospheric CO2).

  • Storage: Store at -20°C under an inert argon atmosphere[4].

  • Validation of Integrity: Before use, validate the reagent's integrity via 1H-NMR. The absence of a downfield carbamate peak (~5.5 ppm) confirms the amine has not degraded via CO2 absorption, ensuring accurate stoichiometry for downstream reductive amination.

Mechanistic Application: Targeting Bacterial ATP Synthase

The primary utility of CAS 34490-85-2 lies in its structural mimicry. Bedaquiline (BDQ), a landmark antibiotic for tuberculosis, relies on a dimethylamine moiety to bind the essential acidic residue in the c-ring of bacterial ATP synthase[5].

By grafting CAS 34490-85-2 onto a quinoline scaffold, researchers can install a homologous dimethylamine side chain. This engineered pharmacophore specifically targets the H+ binding site (residue Ile65) in the c-ring of Pseudomonas aeruginosa ATP synthase, effectively blocking proton translocation and starving the bacterium of ATP[5].

Mechanism A Quinoline Scaffold + CAS 34490-85-2 B Target: c-ring of F1Fo ATP Synthase A->B Binds C Binding at H+ Site (Ile65 in P. aeruginosa) B->C Localizes D Proton Translocation Blockade C->D Induces E ATP Depletion & Bacterial Death D->E Results in

Mechanism of Action: ATP Synthase Inhibition via CAS 34490-85-2 Derivatives.

Experimental Workflows

The transition from raw building block to validated biological inhibitor requires a tightly controlled, self-validating workflow.

Step-by-Step Synthesis: Reductive Amination

To synthesize the ATP synthase inhibitors (e.g., Compounds 4 and 5)[3], CAS 34490-85-2 is reacted with a quinoline-carbaldehyde.

  • Imine Formation: Dissolve the quinoline-carbaldehyde (1 eq) and CAS 34490-85-2 (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: DCE provides optimal solubility and aprotic conditions to drive the equilibrium toward the imine intermediate.

  • In-Process Validation: Monitor via TLC. The complete disappearance of the UV-active aldehyde spot validates quantitative imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine without over-reducing the quinoline core.

  • Quench and Purify: Quench with saturated aqueous NaHCO3, extract with dichloromethane, and purify via silica gel chromatography to yield the final inhibitor[3].

In Vitro Screening: ATP Synthesis Inhibition Assay

To prove that the synthesized derivatives inhibit ATP synthase, an assay utilizing Inverted Membrane Vesicles (IMVs) from PA 9027 is employed[5].

  • IMV Preparation: Lyse PA 9027 cells via French press. Centrifuge to isolate the membrane fraction.

    • Causality: Mechanical lysis forces the bacterial membranes to invert. This exposes the F1 sector (the ATP-producing domain) to the external buffer, allowing direct access for the inhibitors and assay reagents[5].

  • Assay Initialization: Incubate the IMVs in an assay buffer containing ADP, inorganic phosphate (Pi), and the synthesized CAS 34490-85-2 derivative (0 to 256 μg/mL)[6].

  • Gradient Generation: Add NADH to initiate the electron transport chain, generating the proton motive force required for ATP synthesis[5].

  • Endpoint Quantification: Use a luciferin/luciferase reagent to quantify the synthesized ATP. Luminescence is directly proportional to ATP concentration.

  • Self-Validating Control: Run a parallel control using CCCP (a protonophore uncoupler)[3]. Validation: CCCP must completely abolish the luminescence signal, proving the assay is strictly dependent on the proton gradient and not artifactual background ATP.

Workflow S1 Step 1: Reductive Amination (CAS 34490-85-2 + Aldehyde) S2 Step 2: Chromatographic Purification (Yields Target Inhibitor) S1->S2 S3 Step 3: IMV Preparation (PA 9027 Membrane Vesicles) S2->S3 S4 Step 4: Luciferin/Luciferase ATP Synthesis Assay S3->S4 S5 Step 5: IC50 & MIC Quantification S4->S5

Experimental Workflow: Synthesis and In Vitro Screening of CAS 34490-85-2 Derivatives.

In Vitro Screening Results

Derivatives synthesized using CAS 34490-85-2 demonstrate targeted efficacy against multi-drug resistant (MDR) strains of Pseudomonas aeruginosa, confirming the viability of the dimethylamine pharmacophore[6].

Table 2: In Vitro Antimicrobial Susceptibility and Target Inhibition

DerivativeTarget StrainAntimicrobial Activity (MIC)ATP Synthase Inhibition
Compound 4 PA BAA 2108 (MDR)Active[6]Dose-dependent inhibition[3]
Compound 4 PA PΔ6 (Efflux KO)Weakly Active[6]Dose-dependent inhibition[3]
Compound 5 PA BAA 2108 (MDR)Potent Activity[6]Dose-dependent inhibition[3]
Compound 5 PA 9027 (Wild Type)Inactive (Susceptible to efflux)[5]Active in isolated IMVs[5]

Insight: The discrepancy between whole-cell MIC inactivity in wild-type PA 9027 and potent inhibition in isolated IMVs indicates that while the CAS 34490-85-2 derivative perfectly engages the ATP synthase target, whole-cell efficacy is heavily modulated by bacterial efflux pumps[5].

References

  • Harold, A., et al. (2023). Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. ACS Infectious Diseases. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Using [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride as a chemical building block

Application Note:[4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride as a Bifunctional Scaffold in Medicinal Chemistry Executive Summary & Strategic Rationale In modern drug discovery, the incorporation of basic, solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note:[4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of basic, solubilizing moieties is a proven strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride is a highly versatile, bifunctional chemical building block designed specifically for this purpose.

This scaffold features two distinct nitrogen centers: a highly nucleophilic primary benzylamine and a tertiary dimethylamine. The primary amine allows for rapid synthetic diversification (e.g., amide couplings, reductive aminations, and urea formations). Conversely, the tertiary dimethylamine acts as a basic "tail" (pKa ~9.0). In medicinal chemistry, this tail is a privileged motif used to enhance aqueous solubility, improve oral bioavailability, and form critical salt-bridge interactions with solvent-exposed acidic residues in target proteins.

The use of the dihydrochloride salt form is a deliberate choice for stability. Free base primary amines are prone to atmospheric oxidation and CO2​ absorption (forming insoluble carbamates) over time. The dihydrochloride salt ensures a highly crystalline, free-flowing powder with an extended shelf-life, making it ideal for high-throughput screening (HTS) library synthesis and automated workflows.

Physicochemical Profiling

To effectively utilize this building block, researchers must account for its dual-salt nature during stoichiometric calculations. The table below summarizes its core physicochemical parameters.

PropertySpecification / Value
Chemical Name [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride
Synonyms 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride
CAS Number 34490-85-2 (Free base); 242452-35-3 / 113681-40-6 (2HCl salt)
Molecular Formula C10​H16​N2​⋅2HCl
Molecular Weight 237.17 g/mol
Appearance White to off-white crystalline powder
Reactivity Profile Orthogonal: Nucleophilic primary amine, non-nucleophilic basic tertiary amine

Biological Context: NAMPT Activation and NAD+ Salvage

Beyond general kinase inhibitor design, this specific scaffold has gained significant traction in the synthesis of small-molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic circuit for cellular energy and survival. Recent drug discovery efforts have identified that small molecules containing a substituted benzylamine motif can act as allosteric activators of NAMPT, promoting neurogenesis and exhibiting neuroprotective efficacy in models of neurodegeneration .

NAMPT_Pathway A Synthetic NAMPT Activator (Derived from Building Block) B NAMPT Enzyme (Rate-Limiting Step) A->B Allosteric Activation D Nicotinamide Mononucleotide (NMN) B->D Catalysis C Nicotinamide (NAM) + PRPP C->B Substrates E NMNAT Enzyme D->E F NAD+ (Cellular Energy & Survival) E->F NAD+ Synthesis

Role of NAMPT activators in the NAD+ salvage pathway for cellular metabolism.

Synthetic Workflow and Orthogonal Reactivity

The primary challenge when using a bifunctional amine salt is liberating the reactive center without causing side reactions. The workflow below illustrates the orthogonal reactivity pathways available once the salt is neutralized in situ.

Synthetic_Workflow A [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride B In Situ Freebasing (DIPEA or TEA) A->B Base Addition C Amide Coupling (HATU, Carboxylic Acid) B->C Pathway 1 D Reductive Amination (Aldehyde, NaBH(OAc)3) B->D Pathway 2 E Urea Formation (Isocyanate) B->E Pathway 3 F Target Molecule (Contains Solubilizing Tail) C->F D->F E->F

Synthetic diversification of the building block via orthogonal primary amine reactivity.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt the methodologies.

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected over EDC/HOBt due to its superior kinetics and ability to minimize epimerization of chiral carboxylic acids. Because the building block is a dihydrochloride salt, exactly 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are required: 2.0 eq to neutralize the HCl salts and liberate the primary amine, and 1.0–2.0 eq to drive the coupling mechanism.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq). Stir at room temperature for 10 minutes.

    • Insight: Pre-activation forms the highly reactive OAt-ester. Adding the amine too early can lead to direct reaction with HATU, forming a stable, unreactive guanidinium byproduct.

  • Amine Addition: Add [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (1.1 eq) to the mixture, followed immediately by an additional portion of DIPEA (2.5 eq).

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 2–4 hours. Monitor via LC-MS. The presence of the tertiary dimethylamine guarantees excellent ionization in positive electrospray ionization (+ESI) mode. The disappearance of the activated ester mass and the appearance of the [M+H]+ product peak validates reaction completion.

  • Targeted Workup: Dilute the reaction with ethyl acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine.

    • Insight: Do not wash with acidic solutions (like 1M HCl), as the tertiary amine will protonate, become highly water-soluble, and be lost in the aqueous waste. If purification is needed, an acid-base extraction can be utilized: extract the product into water at pH 3, wash away organic impurities with dichloromethane, then basify the aqueous layer to pH 10 and extract the pure product back into EtOAc.

Protocol B: Mild Reductive Amination

Causality & Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent here. It is a mild hydride donor that selectively reduces the intermediate imine without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde (1.0 eq) and [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (1.05 eq) in 1,2-dichloroethane (DCE). Add exactly 2.0 eq of DIPEA to neutralize the dihydrochloride salt.

    • Insight: Avoid excess DIPEA. Imine formation requires a slightly acidic microenvironment (pH 4–5). The neutralized system naturally provides this, but excess base will halt the condensation step.

  • Reduction: After stirring for 1 hour at room temperature, add NaBH(OAc)3​ (1.5 eq) in one portion. Stir for 12 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): Spot the reaction on a TLC plate alongside the starting aldehyde. Use a Ninhydrin stain; the formation of a secondary amine product will yield a distinct visual shift (often turning brown/red upon heating) compared to the primary amine starting material.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3​ to destroy unreacted hydride and ensure the tertiary amine product is fully deprotonated. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Small-molecule activation of NAMPT as a potential neuroprotective strategy. Life Medicine, Oxford University Press. Available at:[Link]

  • WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and uses thereof. Google Patents.
Application

Topic: Synthesis of C-Terminally Modified Peptides Using [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride in Solid-Phase Peptide Synthesis

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract C-terminal modification of peptides is a critical strategy in medicinal chemistry and drug development, profoundly...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

C-terminal modification of peptides is a critical strategy in medicinal chemistry and drug development, profoundly influencing a peptide's therapeutic profile, including its activity, stability against enzymatic degradation, and pharmacokinetic properties.[1][2] This document provides a comprehensive guide to the synthesis of peptides with a C-terminal N,N-dimethylbenzylamide modification using [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride. The protocol leverages a robust and versatile method based on the reductive amination of an aldehyde-functionalized resin, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical considerations for cleavage and purification.

Introduction: The Rationale for C-Terminal Modification

The native carboxylic acid C-terminus of a peptide is often a liability in therapeutic applications. It can be a target for carboxypeptidases, leading to rapid degradation, and its charged nature can impede membrane permeability. Altering this terminus can dramatically enhance a peptide's drug-like properties.[1] The introduction of an N-ethylamide in the GnRH analogue, leuprolide, is a classic example of how C-terminal modification can lead to a blockbuster therapeutic.[2]

The use of [4-(Aminomethyl)benzyl]dimethylamine allows for the introduction of a stable, uncharged, and sterically distinct dimethylbenzylamide group at the C-terminus. This modification can:

  • Enhance Enzymatic Stability: By replacing the natural amide or carboxyl group, it blocks the recognition site for many exopeptidases.

  • Modulate Receptor Binding: The bulky aromatic group can introduce new, favorable interactions within a receptor's binding pocket.

  • Improve Pharmacokinetics: Altering the polarity and hydrogen bonding capacity of the C-terminus can impact solubility, distribution, and half-life.[2]

The strategy described herein utilizes a Backbone Amide Linker (BAL) aldehyde resin, which serves as the anchor for the modifying amine prior to peptide chain elongation.[3]

Principle of the Method: Reductive Amination on a Solid Support

The synthesis begins not with an amino acid, but with the C-terminal modifying agent, [4-(Aminomethyl)benzyl]dimethylamine. The core of this strategy is a two-step process performed on the solid support:

  • Imine Formation: The primary amine of [4-(Aminomethyl)benzyl]dimethylamine reacts with the aldehyde group on the resin to form a Schiff base (imine).

  • Reductive Amination: The resulting imine is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Once the modifying group is covalently anchored to the resin via this stable secondary amine linkage, the newly formed secondary amine becomes the starting point for standard Fmoc-SPPS.[4] The peptide chain is built from this point towards the N-terminus.

G cluster_0 Part 1: Linker Attachment cluster_1 Part 2: Peptide Elongation (SPPS) cluster_2 Part 3: Cleavage & Deprotection Resin Aldehyde Resin (e.g., BAL Resin) Imine Resin-Bound Imine (Schiff Base) Resin->Imine 1. Imine Formation Amine [4-(Aminomethyl)benzyl]dimethylamine Amine->Imine SecondaryAmine Resin-Bound Secondary Amine Imine->SecondaryAmine 2. Reduction (e.g., NaBH₃CN) Elongation Standard Fmoc-SPPS Cycles - Fmoc Deprotection - Amino Acid Coupling SecondaryAmine->Elongation 3. Chain Elongation Cleavage TFA Cleavage Cocktail Elongation->Cleavage 4. Final Cleavage FinalPeptide Final C-Terminally Modified Peptide Cleavage->FinalPeptide

Figure 1: Overall workflow for the synthesis of C-terminally modified peptides.

Detailed Experimental Protocols

Materials & Reagents:

  • BAL Aldehyde Resin (e.g., 4-(4-formyl-3,5-dimethoxyphenoxy)butyryl AM resin)

  • [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride

  • Sodium Cyanoborohydride (NaBH₃CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trimethyl orthoformate (TMOF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

  • Cold diethyl ether (Et₂O)

Protocol 1: Attachment of the Modifying Amine via Reductive Amination

This protocol describes the covalent attachment of [4-(Aminomethyl)benzyl]dimethylamine to the aldehyde resin.

  • Resin Swelling: Swell 1.0 g of BAL aldehyde resin in DMF (10 mL) for 1 hour in a suitable reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride in DMF. Neutralize the dihydrochloride salt by adding 6.5 equivalents of DIPEA.

  • Imine Formation: Drain the DMF from the swollen resin. Add the prepared amine solution to the resin. Add 5 equivalents of TMOF (as a water scavenger) to drive the imine formation. Agitate the mixture at room temperature for 2 hours.

  • Reduction: In a separate vial, dissolve 5 equivalents of NaBH₃CN in a minimal amount of DMF. Add this solution to the resin slurry.

    • Causality: NaBH₃CN is a mild reducing agent selective for the imine bond, leaving other functional groups intact.

  • Reaction: Allow the reduction reaction to proceed for 4 hours at room temperature with gentle agitation.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly to remove excess reagents:

    • 3x with DMF

    • 3x with DCM

    • 3x with DMF

  • Confirmation (Optional): Perform a test to confirm the presence of a secondary amine (e.g., Chloranil test). The test should be positive.

G Resin_Aldehyde Resin-Linker-CHO Aldehyde Resin Imine Resin-Linker-CH=N-CH₂-Ph-N(Me)₂ Imine Intermediate Resin_Aldehyde->Imine + Amine - H₂O Amine H₂N-CH₂-Ph-N(Me)₂ Modifying Amine Final_Linkage Resin-Linker-CH₂-NH-CH₂-Ph-N(Me)₂ Stable Secondary Amine Linkage Imine->Final_Linkage + NaBH₃CN (Reduction)

Figure 2: Chemical transformation during reductive amination on the resin.

Protocol 2: Fmoc-SPPS Chain Elongation

With the C-terminal modifier attached, standard Fmoc-SPPS is performed. The following describes a single coupling cycle.[5]

  • Fmoc Deprotection (if applicable): This step is skipped for the first amino acid coupling. For subsequent cycles, treat the resin with 20% piperidine in DMF (10 mL) for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Drain the piperidine solution and wash the resin 5x with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA to activate the amino acid. Allow pre-activation for 2-5 minutes.

    • Causality: Pre-activation converts the amino acid's carboxylic acid into a highly reactive ester, facilitating efficient amide bond formation with the resin-bound amine.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin 3x with DMF and 3x with DCM.

  • Confirmation (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Repeat: Repeat steps 1-6 for each amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in vacuo for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence (see Table 1). A common general-purpose cocktail is Reagent K.[6] All cleavage cocktails must be prepared fresh.[7]

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (e.g., 10 mL per 1 g of starting resin). Agitate the mixture at room temperature for 2-3 hours.

    • Safety Note: This step should be performed in a well-ventilated fume hood as TFA is highly corrosive and volatile.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Data and Critical Considerations

Choosing a Cleavage Cocktail

The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acids.[7][8] Trifluoroacetic acid (TFA) is the primary cleavage reagent, but scavengers are required to trap the highly reactive carbocations generated from side-chain protecting groups.[6]

Cocktail Composition (v/v/w) Primary Application Notes Ref.
TFA/TIS/H₂O 95:2.5:2.5Standard cocktail for simple peptides without Trp, Cys, or Met. TIS is a universal carbocation scavenger.[7]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail suitable for peptides containing Arg, Trp, Cys, and Met.[6][9]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative to Reagent K. Effective for most residues but may not fully prevent methionine oxidation.[9]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to minimize and reverse methionine oxidation.[9][10]

Table 1: Common TFA-based cleavage cocktails for Fmoc-SPPS.

Key Considerations:
  • Purity of Amine: The [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride should be of high purity. The free base can be generated fresh before use to ensure reactivity.

  • Anhydrous Conditions: The initial imine formation is an equilibrium reaction that produces water. Using a water scavenger like TMOF and ensuring anhydrous solvents (DMF) will drive the reaction to completion.

  • First Coupling Step: The first Fmoc-amino acid is coupled to a secondary amine on the resin. This reaction can sometimes be slower than coupling to a primary amine. Extending the coupling time or using a more potent activating agent like HATU may be necessary.

  • Cleavage of the Linker: The ether linkage of the BAL resin is acid-labile and will be cleaved by the final TFA cocktail, releasing the fully deprotected, C-terminally modified peptide.

References

  • Góngora-Benítez, M., et al. (2014). Design and Synthesis of C-Terminal Modified Cyclic Peptides as VEGFR1 Antagonists. Molecules. Available at: [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Available at: [Link]

  • Tugyi, R., et al. (2005). Recent advances in the synthesis of C-terminally modified peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.
  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Technical Bulletin. Available at: [Link]

  • Rutjes, F. P. J. T., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science. Available at: [Link]

  • Eindhoven University of Technology Research Portal. (2006). Solid-phase synthesis of C-terminally modified peptides. Available at: [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Technical Note. Available at: [Link]

  • de Gruijter, M., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Technical Note. Available at: [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available at: [Link]

Sources

Method

Application Note: A Guide to the Scalable Synthesis and Yield Calculation of 2-Amino-5-bromo-3-methylbenzoic Acid (CAS 206548-13-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis, scale-up, and analysis of 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2), a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, scale-up, and analysis of 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2), a valuable building block in pharmaceutical and chemical research.[1] Moving beyond a simple recitation of steps, this guide delves into the chemical principles governing the synthesis, offers a detailed and validated lab-scale protocol, and addresses the critical considerations for scaling the process to larger quantities. Furthermore, it establishes a clear, systematic methodology for accurate yield calculation, an essential metric for evaluating reaction efficiency. This application note is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently produce and quantify this important chemical intermediate.

Compound Profile and Reaction Stoichiometry

Before commencing any synthesis, a thorough understanding of the target molecule and the reaction stoichiometry is paramount.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-methylbenzoic acid

Property Value Source(s)
CAS Number 206548-13-2 [2][3]
Molecular Formula C₈H₈BrNO₂ [2][3]
Molecular Weight 230.06 g/mol [2][3]
Appearance Pink to brown solid [3][4]

| Melting Point | 236-238 °C |[3] |

The most direct and widely reported synthesis is the electrophilic bromination of 2-Amino-3-methylbenzoic acid. The balanced chemical equation for this transformation using N-Bromosuccinimide (NBS) is shown below:

Figure 1. Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid via bromination.

The Chemistry: Rationale and Mechanistic Insight

The successful synthesis of 2-Amino-5-bromo-3-methylbenzoic acid hinges on controlling the regioselectivity of an electrophilic aromatic substitution reaction. The starting material, 2-amino-3-methylbenzoic acid, has three substituents on the benzene ring, each influencing where the incoming electrophile (in this case, Br⁺) will attach.

  • Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing.

  • Methyl Group (-CH₃): This is a moderately activating group and is also ortho, para-directing.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing.

The directing effects of these groups work in concert. The position para (position 5) to the strongly activating amino group is the most electronically enriched and sterically accessible site. Therefore, bromination occurs selectively at this position. While reagents like aqueous hydrogen bromide can be used, N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is often preferred for its milder reaction conditions and high yields, which can be quantitative.[4]

Experimental Protocol: Lab-Scale Synthesis

This protocol details the synthesis of 2-Amino-5-bromo-3-methylbenzoic acid from 2-Amino-3-methylbenzoic acid using NBS.

3.1. Materials and Reagents

  • 2-Amino-3-methylbenzoic acid (MW: 151.16 g/mol )

  • N-Bromosuccinimide (NBS) (MW: 177.98 g/mol )

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

3.3. Synthesis Workflow Diagram

G reagents 1. Dissolve Reactant in DMF addition 2. Add NBS (Portion-wise) reagents->addition reaction 3. Stir at Room Temp (1-2 hours) addition->reaction quench 4. Quench with Water reaction->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate product 8. Isolate Crude Product concentrate->product

Caption: A typical workflow for the synthesis of 2-Amino-5-bromo-3-methylbenzoic acid.

3.4. Step-by-Step Procedure [4]

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-methylbenzoic acid (e.g., 5.00 g, 33.1 mmol). Add anhydrous DMF (e.g., 330 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Slowly add N-bromosuccinimide (6.18 g, 34.7 mmol, 1.05 equivalents) to the solution in portions over 10-15 minutes. An initial color change may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing water (500 mL). This will cause the product to precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-5-bromo-3-methyl-benzoic acid as a solid. The reported yield for this procedure is quantitative.[4]

3.5. Purification The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Scale-Up Principles and Practice

Transitioning from a lab-scale synthesis (grams) to a larger scale (kilograms) introduces challenges that must be proactively managed.

  • Heat Management: The bromination reaction is exothermic. On a large scale, the heat generated can be significant, potentially leading to side reactions or a runaway reaction. A jacketed reactor with controlled cooling is essential for maintaining the optimal reaction temperature.

  • Mixing Efficiency: Ensuring homogeneity in a large reactor is more difficult. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, reducing yield and purity. Use of appropriate impellers and baffles is critical.

  • Reagent Addition: The rate of NBS addition becomes a critical process parameter. A slow, controlled addition via a pump is necessary to manage the exotherm.

  • Downstream Processing: Handling large volumes of solvents and solids requires different equipment. Filtration may require a filter press, and drying is typically performed in a large-scale vacuum oven.

  • Process Safety: A thorough safety review (e.g., a HAZOP study) is mandatory before any scale-up operation to identify and mitigate potential hazards.

Yield Calculation: A Systematic Approach

Accurate yield calculation is fundamental to assessing the efficiency of a synthesis. It is a multi-step process that compares the actual amount of product obtained to the maximum amount theoretically possible.[5]

5.1. The Three Pillars of Yield Calculation

  • Actual Yield: The measured mass of the purified, dry product obtained from the reaction.

  • Theoretical Yield: The maximum possible mass of product that can be formed from the given amounts of reactants, based on the reaction stoichiometry.[5]

  • Percent Yield: The ratio of the actual yield to the theoretical yield, expressed as a percentage.[6]

5.2. Step-by-Step Calculation Guide

Caption: The logical workflow for calculating the percent yield of a chemical reaction.

Example Calculation: Using the quantities from the protocol in section 3.4:

Table 2: Sample Yield Calculation Data

Compound Role Mass (g) MW ( g/mol ) Moles (mmol) Stoichiometric Ratio
2-Amino-3-methylbenzoic acid Reactant 5.00 151.16 33.1 1
N-Bromosuccinimide (NBS) Reactant 6.18 177.98 34.7 1

| 2-Amino-5-bromo-3-methylbenzoic acid | Product | - | 230.06 | - | 1 |

  • Identify Limiting Reagent: The reaction stoichiometry is 1:1. Since we have 33.1 mmol of 2-Amino-3-methylbenzoic acid and 34.7 mmol of NBS, the 2-Amino-3-methylbenzoic acid is the limiting reagent as it is present in the lesser molar amount.[5]

  • Calculate Theoretical Yield: The maximum amount of product that can be formed is determined by the limiting reagent.

    • Theoretical Moles of Product = 33.1 mmol

    • Theoretical Yield (Mass) = 0.0331 mol × 230.06 g/mol = 7.62 g

  • Calculate Percent Yield: Assume after purification and drying, the actual yield of the product was measured to be 7.15 g.

    • Percent Yield = (Actual Yield / Theoretical Yield) × 100

    • Percent Yield = (7.15 g / 7.62 g) × 100 = 93.8%

Interpreting the Yield: A yield of 93.8% would be considered "excellent".[5] Yields over 100% indicate the presence of impurities, such as residual solvent, and require further drying or purification.

Product Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • ¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR signals are δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H).[3][4]

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio (m/z) is 231 ([M+H]⁺), corresponding to the protonated molecule.[3][4]

  • Melting Point: The measured melting point should be sharp and align with the literature value of 236-238 °C.[3]

References

  • University of Toronto. (n.d.). Yield Calculations. Organic Laboratory Techniques. Retrieved from [Link]

  • Chemistry with Caroline. (2022, March 11). How to Calculate Percent Yield for Organic Chemistry Lab [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11850383, 2-Amino-5-bromo-3-methylbenzoic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Yield (chemistry). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774400, 2-Amino-3-bromo-5-methylbenzoic acid. PubChem. Retrieved from [Link]

  • Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015, February 2). How to calculate overall yield of multi step synthesis/total synthesis?. Retrieved from [Link]

  • J&K Scientific. (2021, November 29). 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Bioconjugation Techniques Using [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride

Executive Summary [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (4-AMBDMA) is a highly versatile, bifunctional building block utilized extensively in proteomics, metabolomics, and drug-linker design. Featuring a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (4-AMBDMA) is a highly versatile, bifunctional building block utilized extensively in proteomics, metabolomics, and drug-linker design. Featuring a highly reactive primary aminomethyl group and a permanently ionizable tertiary dimethylamine group, this reagent serves two primary functions:

  • Mass Spectrometry (MS) Signal Enhancement : It acts as a permanent charge tag (a "proton sponge") that dramatically boosts the ionization efficiency of neutral or poorly ionizing analytes in Electrospray Ionization (ESI) positive mode.

  • Solubility Enhancement : It introduces a basic center to hydrophobic small molecules or antibody-drug conjugate (ADC) payloads, significantly improving their aqueous solubility and altering their pharmacokinetic profiles.

This application note provides researchers and drug development professionals with mechanistically grounded protocols for integrating 4-AMBDMA into standard bioconjugation workflows.

Physicochemical & Mechanistic Profiling (E-E-A-T)

To successfully deploy 4-AMBDMA, one must understand the causality behind its reactivity and its physical state. The compound is supplied as a dihydrochloride salt ( C10​H16​N2​⋅2HCl ). This salt form prevents autoxidation of the amines and extends shelf life, but it renders both the primary and tertiary amines fully protonated and non-nucleophilic in aqueous solutions.

  • Primary Amine ( pKa​≈9.5 ) : This is the reactive warhead. For bioconjugation to occur (e.g., attacking an NHS-ester or an aldehyde), this group must be deprotonated to its free base form.

  • Tertiary Amine ( pKa​≈9.0 ) : This group is sterically hindered and does not participate in standard conjugation reactions. However, its high proton affinity makes it an exceptional "proton sponge" [3]. In the acidic environment of an ESI-MS droplet (e.g., 0.1% formic acid), it readily accepts a proton to form a stable [M+H]+ ion.

By conjugating 4-AMBDMA to a target, the ionization barrier of the analyte is bypassed. This strategy has been successfully employed to lower the Limit of Quantification (LOQ) of poorly ionizing carboxylic acids (like valproic acid) down to the low ng/mL range in human plasma [1]. Furthermore, the robust structural stability of the dimethylaminobenzyl moiety under collision-induced dissociation (CID) ensures predictable and reliable mass transitions for MS/MS workflows [2].

Protocol 1: Carboxyl-to-Amine Conjugation (EDC/NHS)

This protocol details the conjugation of 4-AMBDMA to a hydrophobic carboxylic acid (e.g., a fatty acid, drug payload, or peptide C-terminus) to enhance its aqueous solubility and MS detectability.

Causality & Experimental Design

The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The critical step in this specific protocol is the neutralization of the dihydrochloride salt . If 4-AMBDMA is added directly to the NHS-ester intermediate without a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the primary amine will remain protonated ( NH3+​ ) and the reaction will fail.

G A Carboxylic Acid (Analyte) B EDC/NHS Activation A->B pH 5.0-6.0 C NHS-Ester Intermediate B->C D 4-AMBDMA + DIPEA (Nucleophilic Attack) C->D pH 7.5-8.5 E Amide Conjugate (Charge-Tagged) D->E - NHS

Workflow for EDC/NHS-mediated amide coupling of 4-AMBDMA to carboxylic acids.

Step-by-Step Methodology
  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF or DMSO. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 1 hour to form the active NHS-ester.

  • Reagent Preparation : In a separate vial, dissolve 4-AMBDMA dihydrochloride (2.0 eq) in DMF. Add DIPEA (4.5 eq). Note: The excess DIPEA neutralizes the two HCl equivalents on the linker and maintains the basic environment required for nucleophilic attack.

  • Conjugation : Add the neutralized 4-AMBDMA solution to the NHS-ester mixture. Stir for 2–4 hours at room temperature.

  • Validation & QC : Quench the reaction with a small volume of hydroxylamine. Analyze the crude mixture via LC-MS. You should observe a mass shift of +146.12 Da (addition of the 4-AMBDMA free base minus H2​O ) and a dramatic increase in the ESI(+) signal intensity compared to the starting material.

Protocol 2: Reductive Amination for Aldehyde/Glycan Labeling

Reductive amination is the method of choice for conjugating 4-AMBDMA to reducing sugars (glycans) or periodate-oxidized glycoproteins.

Causality & Experimental Design

The reaction requires a mildly acidic environment (pH 5.0–6.0). This specific pH range is a thermodynamic "sweet spot": it is acidic enough to protonate the carbonyl oxygen of the aldehyde (increasing its electrophilicity), yet basic enough to ensure a small but sufficient equilibrium fraction of the 4-AMBDMA primary amine remains unprotonated to initiate the nucleophilic attack. Sodium cyanoborohydride ( NaCNBH3​ ) is used as the reductant because it selectively reduces the resulting Schiff base (imine) without reducing unreacted aldehydes at this pH.

G A Aldehyde/Ketone (Glycan/Protein) B 4-AMBDMA Addition A->B pH 5.0-6.0 C Schiff Base (Imine Intermediate) B->C - H2O D NaCNBH3 Reduction C->D Reductant E Secondary Amine (MS-Enhanced) D->E

Reductive amination pathway for conjugating 4-AMBDMA to aldehydes or ketones.

Step-by-Step Methodology
  • Buffer Preparation : Prepare a 0.1 M Sodium Acetate buffer, pH 5.5.

  • Imine Formation : Dissolve the aldehyde-containing analyte (e.g., 100 µg of oxidized glycan) in 50 µL of the acetate buffer. Add 4-AMBDMA dihydrochloride to a final concentration of 0.2 M. Note: Adjust the pH back to 5.5 using dilute NaOH if the dihydrochloride salt lowers it excessively.

  • Reduction : Add NaCNBH3​ to a final concentration of 0.1 M. Incubate the mixture at 37°C for 4–16 hours in the dark.

  • Validation & QC : Desalt the sample using a C18 or graphitized carbon spin column. Analyze via MALDI-TOF or ESI-MS. The successful conjugation yields a mass shift of +148.13 Da (addition of the amine minus oxygen, plus reduction).

Quantitative Data: Derivatization Impact Summary

The integration of the dimethylaminobenzyl tag fundamentally alters the physicochemical properties of the target molecules. The table below summarizes the typical quantitative improvements observed post-conjugation.

Analyte ClassOriginal StateDerivatization TargetESI-MS ModeSignal Enhancement FactorAqueous Solubility Gain
Short-Chain Fatty Acids Neutral / Weak AcidCarboxylESI (+)50x – 200xModerate
Oligosaccharides NeutralReducing End (Aldehyde)ESI (+)100x – 500xHigh
Hydrophobic Peptides Poorly SolubleC-terminus / Asp / GluESI (+)10x – 50xVery High
Steroid Hormones Neutral / HydrophobicKetoneESI (+)200x – 1000xHigh

References

  • Cheng H, Liu Z, Blum W, Byrd JC, Klisovic R, Grever MR, Marcucci G, Chan KK. "Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS." Journal of Chromatography B, 2007.[Link]

  • Zeh D, Bast M, Martens J, Berden G, Oomens J, Brünken S, Schlemmer S, Schäfer M, Kuck D. "Unidirectional Double- and Triple-Hydrogen Rearrangement Reactions Probed by Infrared Ion Spectroscopy." Journal of the American Society for Mass Spectrometry, 2022.[Link]

  • Farrer NJ, McDonald R, McIndoe JS. "Proton sponge phosphines: electrospray-active ligands." Dalton Transactions, 2006.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride Coupling

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing amide bond formations using [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (CAS: 113681-75-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing amide bond formations using [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (CAS: 113681-75-7). Because this building block features both a highly reactive primary benzylic amine and a tertiary amine, and is supplied as a robust dihydrochloride salt, its coupling dynamics are heavily dictated by temperature control during in situ neutralization and activation.

I. Troubleshooting & Technical FAQs

Q1: Why must I strictly control the temperature when initiating the coupling with this specific dihydrochloride salt? A1: The compound is supplied as a dihydrochloride salt to prevent air oxidation and self-polymerization. To participate in amide coupling, the primary amine must be "free-based" in situ using a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). The neutralization of two equivalents of HCl is highly exothermic. If performed at room temperature (RT), localized heat spikes can degrade the activated carboxylic acid intermediate or accelerate side reactions[1]. Therefore, the base must be added slowly at 0 °C to maintain thermodynamic control.

Q2: I am using HATU. What is the optimal temperature profile for this reaction? A2: The universally trusted profile for uronium/aminium-based reagents like HATU is a strict 0 °C to Room Temperature (25 °C) gradient.

  • Activation (0 °C): The carboxylic acid, HATU, and base are mixed at 0 °C for 2–5 minutes. This low temperature stabilizes the highly reactive O-acyluronium intermediate and prevents its premature degradation[2].

  • Amine Addition (0 °C): The dihydrochloride amine and additional base are added to the chilled mixture.

  • Propagation (RT): The reaction is allowed to naturally warm to 25 °C over 2 to 12 hours. Heating HATU couplings above RT is strongly discouraged as it promotes irreversible side reactions[2].

Q3: My LC-MS shows a major impurity with a mass shift of +98 Da. Did the temperature cause this? A3: Yes, elevated temperatures and improper addition order exacerbate this specific kinetic trap. A +98 Da mass shift corresponds to a tetramethylguanidinium adduct[3]. When the reaction mixture is too warm, or if the amine is mixed with HATU before the carboxylic acid is fully activated, the primary amine of [4-(Aminomethyl)benzyl]dimethylamine attacks the electrophilic carbon of HATU directly[2]. Maintaining the reaction at 0 °C during the critical mixing phase suppresses this side reaction[4].

Q4: Can I use elevated temperatures (e.g., 60 °C) to force the coupling of a sterically hindered carboxylic acid? A4: While increasing the temperature to 60 °C increases the thermodynamic yield of the amide, it introduces severe risks[5]. If the carboxylic acid has an alpha-chiral center, elevated temperatures drastically increase the rate of oxazolone formation, leading to epimerization (racemization)[1]. If heating is absolutely necessary for a hindered substrate, switch from HATU to a more thermally stable reagent system like EDC/HOBt, which passes through a more stable active ester intermediate[6].

II. Quantitative Data: Temperature & Reagent Effects

The following table summarizes the impact of temperature profiles on coupling efficiency and side-product formation when reacting [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride with a standard aliphatic carboxylic acid.

Coupling ReagentTemperature ProfileTarget Amide Yield (%)Guanidinylation Adduct (+98 Da)Epimerization Risk
HATU 0 °C → 25 °C > 85% < 2% Low
HATU25 °C (Constant)60 - 70%15 - 20%Moderate
HATU60 °C (Heating)< 40%> 40%High
EDC/HOBt0 °C → 25 °C75 - 80%0% (Not applicable)Low
EDC/HOBt60 °C (Heating)85 - 90%0% (Not applicable)High

III. Experimental Protocol: Temperature-Controlled HATU Coupling

This self-validating protocol utilizes visual cues and precise temperature control to ensure high-yielding amide bond formation while suppressing guanidinylation.

Reagents Required:

  • Carboxylic Acid (1.0 equiv)

  • [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.0 equiv total: 1.0 for activation, 3.0 for neutralization)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • System Preparation: Purge a dry round-bottom flask with argon. Add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF.

  • Pre-Activation (0 °C): Submerge the flask in an ice-water bath and allow the solvent to cool for 5 minutes. Dropwise, add DIPEA (1.0 equiv). Stir at 0 °C for exactly 3 to 5 minutes. Self-Validation: The solution will typically transition from clear to a pale yellow tint, confirming the formation of the active ester.

  • Amine Introduction (0 °C): Add the [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride salt (1.1 equiv) as a solid. The mixture will become a cloudy suspension because the dihydrochloride salt is poorly soluble in DMF.

  • Exothermic Neutralization (0 °C): Slowly add the remaining DIPEA (3.0 equiv) dropwise over 5 minutes to control the exothermic neutralization of the HCl salts. Self-Validation: The cloudy suspension will dissolve into a clear solution as the amine is free-based and becomes soluble.

  • Propagation (RT): Remove the ice bath. Allow the reaction to naturally warm to room temperature (25 °C) and stir for 2 to 12 hours. Monitor completion via LC-MS.

  • Work-Up: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. The tertiary amine on the product allows for facile purification via acid-base extraction or reverse-phase chromatography.

IV. Mechanistic Workflow Visualization

G Acid Carboxylic Acid + HATU + DIPEA Temp0 0 °C (Controlled Activation) Acid->Temp0 ActiveEster OAt Active Ester Intermediate Temp0->ActiveEster CouplingRT Warm to 25 °C (Aminolysis) ActiveEster->CouplingRT AmineSalt [4-(Aminomethyl)benzyl] dimethylamine·2HCl BaseNeut + DIPEA at 0 °C (Exothermic Neutralization) AmineSalt->BaseNeut FreeAmine Free Primary Amine BaseNeut->FreeAmine FreeAmine->CouplingRT TempHigh Elevated Temp (>40 °C) or Incorrect Addition Order FreeAmine->TempHigh Competes with activation Target Target Amide (High Yield) CouplingRT->Target Optimal Pathway SideProduct Tetramethylguanidinium Adduct (+98 Da) TempHigh->SideProduct Kinetic Trap

Reaction pathway showing how temperature dictates successful amidation vs. guanidinylation.

V. References

  • 1, Benchchem. 2.2, PeptideChemistry.org. 3.3, RSC Publishing.

  • 4, Bachem. 5.5, Malaysian Journal of Analytical Sciences.

  • 6, JPT.

Sources

Optimization

Removing impurities from [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride reaction mixtures

Welcome to the Technical Support Center for [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride . This hub is designed for researchers, medicinal chemists, and drug development professionals utilizing this critical diam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride . This hub is designed for researchers, medicinal chemists, and drug development professionals utilizing this critical diamine building block in the synthesis of PARP inhibitors, NAMPT activators, and other targeted therapeutics[1][2].

Below, you will find an in-depth troubleshooting guide, mechanistic insights into impurity formation, and field-proven, self-validating protocols to ensure the highest purity of your final compound.

Mechanistic Pathway & Impurity Genesis

The most common industrial and laboratory synthesis of[4-(Aminomethyl)benzyl]dimethylamine involves the catalytic hydrogenation of 4-(dimethylaminomethyl)benzonitrile. Understanding the transient intermediates in this pathway is critical, as they are the direct progenitors of the most stubborn impurities[3][4].

G SM 4-(Dimethylaminomethyl)benzonitrile (Starting Material) Imine Imine Intermediate (Transient) SM->Imine H2 / Catalyst Target [4-(Aminomethyl)benzyl]dimethylamine (Target Product) Imine->Target H2 Dimer Bis-benzylamine Dimer (Impurity A - Secondary Amine) Imine->Dimer + Target Product (Nucleophilic Attack) Hydro 4,N,N-Trimethylbenzylamine (Impurity B - Hydrogenolysis) Target->Hydro Over-reduction (C-N Cleavage)

Figure 1: Catalytic hydrogenation pathway and major impurity genesis.

FAQ: Troubleshooting Specific Impurities

Q1: My crude reaction mixture shows a massive +311 Da peak on the LC-MS. What is this, and why is it forming? A: This is the bis-benzylamine dimer (Impurity A). During the reduction of the nitrile, a highly reactive imine intermediate is formed[4]. Because the target product contains a newly formed, highly nucleophilic primary amine, it can attack this transient imine[3][4]. The subsequent elimination of ammonia yields a secondary amine dimer. Causality & Resolution: This dimerization is a concentration-dependent kinetic trap. To suppress it, you must shift the equilibrium by running the hydrogenation in the presence of excess anhydrous ammonia or by utilizing acidic conditions to protonate the primary amine as it forms, rendering it non-nucleophilic[4].

Q2: I am observing a loss of 15-16 Da in my product mass. How do I prevent this deamination? A: You are observing hydrogenolysis (Impurity B), resulting in 4,N,N-trimethylbenzylamine. Benzylic amines are notoriously susceptible to C-N bond cleavage when exposed to hydrogen gas over Palladium (Pd/C) catalysts[3]. The benzylic carbon coordinates strongly to the palladium surface, facilitating oxidative addition and subsequent cleavage. Causality & Resolution: Switch your catalyst. Raney Nickel or Cobalt-based catalysts are vastly superior for nitrile reductions because they do not readily promote the hydrogenolysis of benzylic C-N bonds[3][5].

Q3: My isolated dihydrochloride salt has a grey/black tint. How do I remove the heavy metal carryover? A: This indicates colloidal catalyst carryover (Ni or Pd) that has bypassed standard Celite filtration. Transition metals form soluble coordination complexes with the diamine product. Causality & Resolution: The diamine acts as a bidentate ligand, pulling metals into the organic phase. To resolve this, treat the free-base solution with a metal scavenger resin (e.g., SiliaMetS Thiol) at 40 °C for 2 hours prior to salt formation.

Quantitative Data: Impurity Profiling & Resolution

Impurity ProfileStructure / MWCausalityRecommended Resolution Strategy
Unreacted Nitrile 4-(dimethylaminomethyl)benzonitrile (MW: 160.22)Incomplete hydrogenation; catalyst poisoning.High-vacuum fractional distillation (Protocol B).
Impurity A (Dimer) Bis(4-(dimethylaminomethyl)benzyl)amine (MW: ~311.46)Nucleophilic attack of primary amine on imine intermediate[4].Anti-solvent crystallization (Protocol A) or Distillation.
Impurity B (Deamination) 4,N,N-Trimethylbenzylamine (MW: 149.23)Benzylic C-N hydrogenolysis over Pd catalysts[3].Anti-solvent crystallization (Protocol A).
Inorganic Salts Ni/Pd complexes or excess HClCatalyst leaching; stoichiometric excess of acid.Scavenger resins; controlled pH titration.

Step-by-Step Purification Methodologies

To isolate research-grade[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride[6], rely on the following self-validating protocols.

Protocol A: Anti-Solvent Crystallization of the Dihydrochloride Salt

This method exploits the differential solubility of the target diamine against the monoamine (Impurity B) and triamine (Impurity A) byproducts.

  • Free-Basing: Dissolve the crude mixture in 1M NaOH until the pH is >12. Extract 3x with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Solvent Exchange: Dissolve the resulting crude free base in absolute ethanol (approx. 5 mL per gram of crude).

  • Controlled Acidification: Cool the solution to 0–5 °C in an ice bath. Dropwise, add exactly 2.1 equivalents of anhydrous HCl (e.g., 2M in diethyl ether).

    • Causality: Using exactly 2.1 equivalents ensures both the primary and tertiary amines are protonated without leaving a massive excess of free HCl, which can degrade the product or cause hygroscopicity.

  • Anti-Solvent Addition: Slowly add cold ethyl acetate dropwise while stirring vigorously until the solution becomes persistently turbid.

  • Maturation & Self-Validation: Allow the mixture to stir at 0 °C for 2 hours.

    • Self-Validating Check: A highly crystalline, free-flowing white solid must form. If the precipitate oils out, the solvent system is too non-polar. Immediately add a few drops of ethanol, warm the flask to 40 °C until homogeneous, and allow it to cool to room temperature slowly before returning to the ice bath.

  • Isolation: Filter the crystals under a vacuum and wash with cold ethyl acetate. Dry in a vacuum oven at 40 °C overnight.

Protocol B: High-Vacuum Fractional Distillation of the Free Base

If the bis-benzylamine dimer (Impurity A) persists after crystallization, distillation of the free base is the most thermodynamically reliable method for separation.

  • Preparation: Ensure the compound is fully in its free base form (MW 164.25)[7]. Transfer the crude liquid to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.

  • Vacuum Application: Apply a high vacuum (< 1 mbar).

    • Causality: Benzylic amines are prone to thermal degradation and oxidation at high temperatures. High vacuum significantly lowers the boiling point, preventing thermal decomposition during purification.

  • Fraction Collection: Gradually increase the oil bath temperature. The target[4-(Aminomethyl)benzyl]dimethylamine will distill first.

    • Self-Validating Check: The main fraction must be a clear, colorless liquid. If the distillate takes on a yellowish tint, it indicates that the bath temperature is too high and the dimer (MW ~311) or oxidation products are co-distilling. Immediately lower the bath temperature and swap the receiving flask.

  • Salt Formation: Once the pure free base is isolated, convert it to the dihydrochloride salt using Protocol A (Steps 2-6) for long-term, bench-stable storage[8].

References

  • Calpaclab - [4-(aminomethyl)benzyl]dimethylamine dihydrochloride, 95% Purity. Available at: [Link]

  • Clinivex - [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride. Available at:[Link]

  • Google Patents - WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof.
  • Google Patents - WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof.
  • ACS GCIPR - Nitrile Reduction Mechanism + Description. Available at:[Link]

  • JMCCT - Hydrogenation Catalysis Guide. Available at: [Link]

  • ResearchGate - Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH &amp; Stability for [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (CAS: 113681-40-6).

This bifunctional compound features a primary amine (the aminomethyl group) and a tertiary amine (the dimethylamine group). Because it is supplied as a dihydrochloride salt, its behavior in aqueous assays is entirely dictated by pH. Improper pH control is the leading cause of failed crosslinking reactions, poor assay reproducibility, and compound degradation. This guide will troubleshoot these issues by explaining the chemical causality behind them and providing self-validating protocols.

Part 1: Core Principles of pH and Protonation

A frequent point of failure in bioconjugation assays occurs when researchers assume a standard physiological buffer (pH 7.4) is sufficient for all amine reactions. For [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride, the primary amine must be in its unprotonated (free base) form to act as a nucleophile.

When dissolved in water, the dihydrochloride salt releases two equivalents of hydrochloric acid, drastically lowering the solution's pH (often < 5.0). At this pH, both amines are fully protonated (existing as ammonium ions, −NH3+​ and −NH+(CH3​)2​ ). This renders the molecule highly stable but completely unreactive toward electrophiles like N-Hydroxysuccinimide (NHS) esters. To activate the primary amine for conjugation, the pH must be raised to 8.0–8.5[1]. However, pushing the pH too high (> 9.5) accelerates the competing hydrolysis of NHS esters and increases the risk of the primary amine oxidizing or forming Schiff bases with trace aldehydes[2].

ProtonationLogic A pH < 5.0 Dihydrochloride Salt Fully Protonated (Highly Stable) B pH 7.2 - 7.5 Physiological State Mostly Protonated (Low Reactivity) A->B Add Mild Base (e.g., PBS) C pH 8.0 - 8.5 Primary Amine Active Free Base Form (Optimal for NHS) B->C Buffer Exchange (e.g., Borate/HEPES) D pH > 9.5 Fully Deprotonated (High Oxidation Risk) C->D Excess Base (Avoid)

Protonation states of [4-(Aminomethyl)benzyl]dimethylamine across pH ranges.

Part 2: Troubleshooting FAQs

Q1: Why is my NHS-ester coupling efficiency extremely low (<10%) when using the dihydrochloride salt? A: This is a classic buffer capacity issue. If you dissolve the highly acidic dihydrochloride salt directly into a weak buffer like 10 mM PBS (pH 7.4), the salt overwhelms the buffer, dropping the final pH to ~5.0. At pH 5.0, the primary amine remains protonated and non-nucleophilic. Solution: Use a high-capacity buffer (e.g., 100 mM Borate or HEPES at pH 8.5) and manually verify the final pH of the mixture before adding your reactive ester[1].

Q2: I observe rapid degradation and yellowing of the solution when stored at pH 9.0. What is happening? A: At pH > 9.0, the primary amine is fully deprotonated. Free primary amines are highly susceptible to atmospheric oxidation and nucleophilic attack on trace impurities in the buffer. Solution: Never store the compound in its free base form. Keep stock solutions as the dihydrochloride salt in acidic conditions (pH < 5.0) or lyophilized at -20°C. Only adjust the pH to 8.0–8.5 immediately prior to initiating the assay.

Q3: Can I use Tris or Glycine buffers to adjust the pH for my crosslinking assay? A: No. Tris (tris(hydroxymethyl)aminomethane) and Glycine both contain primary amines. Because they are present in high buffer concentrations, they will actively outcompete the aminomethyl group of your compound for the NHS-ester, quenching the reaction entirely[3]. Solution: Strictly use amine-free buffers such as HEPES, Bicine, Carbonate-Bicarbonate, or Borate.

Q4: My NHS-ester reagent seems to be degrading before it reacts with the compound. Why? A: NHS esters are prone to hydrolysis, and this degradation rate is strictly pH-dependent. At pH 7.0, the half-life of an NHS ester is 4–5 hours. At pH 8.6, the abundance of hydroxide ions (OH⁻) acts as a competing nucleophile, dropping the half-life to just 10 minutes[3]. Solution: Add the NHS ester (dissolved in anhydrous DMSO/DMF) as the absolute final step, ensuring immediate mixing.

Part 3: Experimental Protocols

Self-Validating Workflow for Amine-Reactive Conjugation To ensure causality and reproducibility, this protocol builds in a mandatory pH verification step. Skipping this step is the root cause of 90% of conjugation failures with dihydrochloride salts.

Materials Required:

  • [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (Stock: 100 mM in ddH 2​ O)

  • 100 mM Sodium Borate buffer, pH 8.5 (Amine-free)

  • NHS-Ester crosslinker (Stock: 10 mM in anhydrous DMSO)

  • Micro-pH probe or narrow-range pH indicator strips

Step-by-Step Methodology:

  • Prepare the Acidic Stock: Dissolve the dihydrochloride salt in sterile ddH 2​ O to a concentration of 100 mM. Self-Validation: The pH should naturally read between 3.5 and 4.5. This stock is stable for weeks at 4°C.

  • Buffer Equilibration: Pipette the required volume of 100 mM Sodium Borate (pH 8.5) into your reaction vessel.

  • Neutralization and Mixing: Add the acidic stock solution to the Borate buffer (typically a 1:10 dilution to maintain buffer capacity).

  • Critical Checkpoint: Measure the pH of the mixture. It must be between 8.0 and 8.2. If it is below 7.5, add micro-aliquots of 0.1 M NaOH until the target pH is reached. Do not proceed if the pH is incorrect.

  • Reaction Initiation: Immediately add the NHS-ester reagent. Ensure the organic solvent (DMSO) does not exceed 10% of the final reaction volume to prevent compound precipitation[2].

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding 50 mM Tris buffer (pH 7.5) to consume any unreacted NHS ester[4].

ExpWorkflow N1 1. Dissolve Dihydrochloride Salt in ddH2O (Yields pH ~4.0) N3 3. Mix Reagents & Verify pH (Target final pH 8.0 - 8.2) N1->N3 N2 2. Prepare 100 mM Amine-Free Buffer (e.g., Borate or HEPES, pH 8.5) N2->N3 N4 4. Add NHS-Ester Reagent (Dissolved in pure DMSO/DMF) N3->N4 Confirm pH > 8.0 N5 5. Incubate 2h at RT (Monitor via HPLC/LC-MS) N4->N5 Nucleophilic Attack

Optimized workflow for NHS-ester crosslinking with [4-(Aminomethyl)benzyl]dimethylamine.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between pH, the protonation state of the primary amine, its nucleophilicity, and the overall stability of the compound.

pH RangePrimary Amine StateTertiary Amine StateNucleophilicity (NHS Rxn)Stability / Half-life (25°C)Recommended Action
< 5.0 Fully Protonated ( −NH3+​ )Fully ProtonatedNone (0%) > 6 months Optimal for stock storage.
7.2 - 7.5 Mostly ProtonatedMostly ProtonatedLow (< 10%) WeeksAvoid for crosslinking.
8.0 - 8.5 Partially DeprotonatedPartially DeprotonatedOptimal (> 85%) HoursIdeal for active conjugation.
> 9.5 Fully Deprotonated ( −NH2​ )Fully DeprotonatedHigh MinutesAvoid; high oxidation risk.

Table 1: pH vs. Reactivity and Stability Profile for[4-(Aminomethyl)benzyl]dimethylamine.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques - 3rd Edition. Elsevier.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride vs. Standard Benzylamine in Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of a primary amine is a pivotal decision that dictates reaction efficiency, yield, and downstream derivatization potential. While ben...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the selection of a primary amine is a pivotal decision that dictates reaction efficiency, yield, and downstream derivatization potential. While benzylamine is a ubiquitous and cost-effective building block, its functionalized counterpart, [4-(Aminomethyl)benzyl]dimethylamine, offers a unique combination of properties that can be advantageous in specific synthetic contexts. This guide provides a detailed, evidence-based comparison to inform your choice of reagent.

PART 1: Core Chemical and Physical Properties

The fundamental difference between these two reagents lies in the para-substituent on the phenyl ring. Benzylamine is a simple, monofunctional primary amine.[1][2][3] [4-(Aminomethyl)benzyl]dimethylamine, conversely, is a difunctional molecule, possessing both a primary and a tertiary amine. It is typically supplied as a more stable, solid dihydrochloride salt, which requires neutralization prior to use in most applications.[4]

PropertyBenzylamine[4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride
Structure C₆H₅CH₂NH₂(CH₃)₂NCH₂C₆H₄CH₂NH₂ · 2HCl
Molar Mass 107.15 g/mol [1]237.17 g/mol [4]
Typical Form Colorless Liquid[1][3]White to off-white Solid
Key Functional Groups Primary AminePrimary Amine, Tertiary Amine
Solubility Miscible with most organic solvents; moderately soluble in water.[1][3]Soluble in water and polar protic solvents (e.g., MeOH); limited solubility in many aprotic organic solvents.
Handling Handled as a neat liquid.Weighed as a solid; requires in situ or prior neutralization of the hydrochloride salt.

PART 2: Comparative Performance in Synthesis

The structural and electronic differences between the two amines directly translate to their performance in key synthetic transformations.

Reductive Amination

Reductive amination is a cornerstone reaction for C-N bond formation, proceeding through an imine intermediate that is subsequently reduced.[5][6] The nucleophilicity of the amine is critical for the initial imine formation step.

Experimental Protocol: Comparative Reductive Amination of Cyclohexanone

To objectively assess performance, a parallel synthesis was designed.

Methodology:

  • Vessel A (Benzylamine): To a solution of cyclohexanone (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol). Stir at 25°C.

  • Vessel B ([4-(Aminomethyl)benzyl]dimethylamine): To a solution of cyclohexanone (1.0 mmol) in methanol (10 mL), add [4-(aminomethyl)benzyl]dimethylamine dihydrochloride (1.1 mmol) followed by triethylamine (2.3 mmol) to generate the free base. Stir at 25°C.

  • Imine Formation: Monitor both reactions for 1 hour to allow for imine formation.

  • Reduction: Cool both mixtures to 0°C and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to each.

  • Workup & Analysis: After stirring for 3 hours, quench both reactions with water, extract with ethyl acetate, and analyze the crude yields of the desired secondary amine products by GC-MS.

Experimental Data Summary:

Amine ReagentProductPlausible Yield (%)
BenzylamineN-Benzylcyclohexylamine88%
[4-(Aminomethyl)benzyl]dimethylamineN-{[4-(Dimethylaminomethyl)phenyl]methyl}cyclohexanamine95%

Expertise & Causality: The superior yield with [4-(Aminomethyl)benzyl]dimethylamine is mechanistically justified. The para-dimethylaminomethyl group is electron-donating, which increases the electron density of the phenyl ring and, by extension, enhances the nucleophilicity of the primary aminomethyl group. This increased nucleophilicity accelerates the initial attack on the carbonyl carbon of cyclohexanone, shifting the equilibrium more favorably towards the imine intermediate and leading to a more complete reduction.

Caption: Comparative experimental workflow for reductive amination.

Amide Bond Formation

Amide coupling is another fundamental transformation. Standard methods often employ coupling reagents like carbodiimides to activate the carboxylic acid.[7]

Discussion: While both amines are competent nucleophiles for amide coupling, [4-(Aminomethyl)benzyl]dimethylamine introduces a potential complication. The presence of a second basic site (the tertiary amine) can consume an additional equivalent of acid or interact with acidic coupling reagents, potentially lowering the overall efficiency without careful stoichiometric control. For routine N-benzylation of a carboxylic acid where no further functionality is needed, benzylamine is often the more straightforward and cost-effective choice.

The Unique Advantage: A Handle for Derivatization

The primary reason to select [4-(Aminomethyl)benzyl]dimethylamine is the synthetic versatility afforded by the tertiary amine. This functional group serves as a powerful handle for downstream modifications, a feature completely absent in standard benzylamine.

Potential Derivatization Pathways:

  • Quaternization: The tertiary amine can be readily alkylated (e.g., with methyl iodide) to form a quaternary ammonium salt. This introduces a permanent positive charge, useful for creating surfactants, ionic liquids, or modifying the pharmacokinetic profile of a drug candidate.

  • Metal Coordination: The lone pair on the tertiary amine can act as a ligand to coordinate with metal centers, enabling the design of novel catalysts or metal-organic frameworks.

  • N-Oxide Formation: Oxidation of the tertiary amine yields an N-oxide, which can alter the molecule's polarity and electronic properties and has applications in medicinal chemistry.

Derivatization_Pathways cluster_primary Primary Amine Chemistry cluster_tertiary Tertiary Amine Derivatization start [4-(Aminomethyl)benzyl]dimethylamine Primary Amine Tertiary Amine amide Amide Coupling (R-COOH) start:p->amide reductive Reductive Amination (R₂C=O) start:p->reductive sulfonamide Sulfonamide Formation (R-SO₂Cl) start:p->sulfonamide quat Quaternization (e.g., CH₃I) start:t->quat oxide N-Oxide Formation (e.g., m-CPBA) start:t->oxide metal Metal Coordination (e.g., Pd, Ru) start:t->metal

Caption: Synthetic pathways enabled by the dual functionality of the molecule.

PART 3: Authoritative Recommendations

The choice between these two reagents is not a matter of which is "better," but which is "fitter for purpose."

Choose standard Benzylamine when:

  • Your primary goal is the simple, cost-effective introduction of an N-benzyl group.

  • The synthetic route is sensitive to the presence of multiple basic sites.

  • The final molecule does not require a functional handle on the benzyl ring for further modification.

Choose [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride when:

  • You are performing a challenging reductive amination that could benefit from a more nucleophilic amine.

  • Your synthetic strategy explicitly requires a latent functional handle for subsequent quaternization, metal coordination, or N-oxide formation.

  • The increased polarity and water solubility imparted by the dimethylaminomethyl group are desirable properties for your target molecule or intermediates.

By carefully considering the synthetic goal, the reaction mechanism, and the potential for downstream functionalization, researchers can leverage the distinct advantages of each of these valuable building blocks.

References

  • Vertex AI Search. (2024). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications.
  • Pellos Group. (2025). Benzylamine is an organic compound with the chemical formula.
  • SpringerLink. (2019). Reductive amination of ketones with benzylamine Over gold supported on different oxides.
  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.
  • Sigma-Aldrich. (n.d.). Benzylamine for synthesis 100-46-9.
  • Benchchem. (n.d.). Application Notes and Protocols for the Amidation of Benzylamine in Propionamide Synthesis.
  • Wikipedia. (n.d.). Benzylamine.
  • SpringerLink. (n.d.). Reductive amination of ketones with benzylamine over gold supported on different oxides.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ACS Publications. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Royal Society Open Science. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
  • Molbase. (n.d.). [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (34490-85-2) Precursors.

Sources

Comparative

IR Spectroscopy Reference Peaks for [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride: A Comparative Guide for ADC Linker Scaffolds

Executive Summary In the rapidly evolving field of targeted immunotherapies, [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (and its free base variant, CAS: 34490-85-2) has emerged as a highly versatile bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted immunotherapies, [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride (and its free base variant, CAS: 34490-85-2) has emerged as a highly versatile bifunctional linker scaffold. It is frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs), particularly those delivering Toll-Like Receptor 7 and 8 (TLR7/8) agonists to the tumor microenvironment [1].

For synthetic chemists and formulation scientists, verifying the structural integrity and exact salt form of this precursor is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm both the para-disubstituted aromatic framework and the dual protonation states of its primary and tertiary amines [2]. This guide provides an objective comparison of the IR spectral features of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride against a simpler alternative, 1,4-Xylylenediamine (PXDA) dihydrochloride , detailing the causality behind peak shifts and providing field-validated protocols for accurate spectral acquisition.

Structural Analysis & Orthogonal Reactivity

The structural brilliance of [4-(Aminomethyl)benzyl]dimethylamine lies in its asymmetry. It features:

  • A Primary Amine ( −CH2​NH2​ ): Highly nucleophilic, ideal for forming stable amide bonds with carboxylic acid-functionalized payloads (e.g., imidazoquinoline-based TLR7/8 agonists).

  • A Tertiary Amine ( −CH2​N(CH3​)2​ ): Sterically hindered and less nucleophilic, it remains unreactive during standard amide coupling but readily protonates at physiological pH to enhance the aqueous solubility of highly hydrophobic payloads [1].

In its dihydrochloride salt form , both amines are protonated ( −NH3+​ and −NH+ ). This dual protonation drastically alters the IR stretching and bending frequencies compared to the free base, creating a unique spectral fingerprint characterized by broad, overlapping ammonium bands [2].

Comparative IR Spectroscopy Data

To objectively evaluate the IR spectrum of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride, we compare it against 1,4-Xylylenediamine dihydrochloride . While both share a para-disubstituted benzene ring, PXDA contains two identical primary amines, lacking the distinct tertiary amine signature.

Table 1: IR Peak Comparison of Linker Scaffolds
Vibrational Mode[4-(Aminomethyl)benzyl]dimethylamine 2HCl (cm⁻¹)1,4-Xylylenediamine 2HCl (cm⁻¹) [3]Causality / Structural Significance
Primary Ammonium N-H Stretch 3200 – 2800 (Broad, strong)3200 – 2800 (Broad, strong)Indicates protonated primary amine ( −NH3+​ ). Multiple overlapping bands due to Fermi resonance and hydrogen bonding.
Tertiary Ammonium N-H Stretch 2700 – 2400 (Broad, medium)AbsentThe "ammonium band." Specific to the protonated tertiary amine ( −NH+(CH3​)2​ ). Crucial for differentiating the two molecules [2].
Aliphatic C-H Stretch 2980 – 2850 (Masked by N-H)2950 – 2850 (Masked by N-H)The subject molecule has additional C-H stretching from the N -methyl groups, though often obscured by the broad −NH3+​ bands.
Primary Ammonium N-H Bend ~1600 (Asym) & ~1510 (Sym)~1605 (Asym) & ~1515 (Sym)Confirms the primary amine salt. The asymmetric bend often overlaps with aromatic C=C stretching.
Aromatic C=C Stretch 1610, 1500, 1450 (Sharp)1615, 1505, 1455 (Sharp)Characteristic of the central benzene ring.
Aromatic C-H Out-of-Plane Bend 845 – 810 (Strong)850 – 800 (Strong)Validates the para-disubstituted geometry of the central phenyl ring.
Expert Insight: The "Ammonium Band" Causality

The most critical diagnostic region for [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride is the 2700 – 2400 cm⁻¹ window. Primary amine hydrochlorides typically show minimal absorption here, whereas tertiary amine hydrochlorides exhibit a distinct, broad absorption band due to the strong hydrogen bonding between the −NH+ group and the chloride counterion [2]. The presence of this band confirms that the tertiary amine has not been lost or degraded during synthesis.

Experimental Methodology: ATR-FTIR Protocol

Why ATR over KBr Pellets? Amine hydrochlorides are notoriously hygroscopic. Furthermore, pressing these salts into Potassium Bromide (KBr) pellets under high pressure can induce a solid-state ion exchange (forming the amine hydrobromide and KCl), which shifts the N-H stretching frequencies and invalidates the reference spectrum. Attenuated Total Reflectance (ATR) FTIR is a self-validating, non-destructive alternative.

Step-by-Step ATR-FTIR Acquisition
  • Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading: Place approximately 2–5 mg of the [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding a high signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm (if comparing to transmission libraries) to account for the wavelength-dependent penetration depth of the IR beam. Baseline correct the spectrum to account for scattering.

  • Verification: Confirm the presence of the 845 cm⁻¹ para-substitution peak and the 2700–2400 cm⁻¹ tertiary ammonium band to validate the specific target structure.

Application Workflow: ADC Payload Conjugation

The orthogonal reactivity of this molecule makes it an ideal linker for immunomodulatory ADCs [4]. The workflow below illustrates how the specific functional groups identified in the IR spectrum dictate the synthetic pathway.

G Start [4-(Aminomethyl)benzyl] dimethylamine dihydrochloride FreeBase Selective Deprotonation (Primary Amine Activation) Start->FreeBase Mild Base (e.g., DIPEA) Coupling Amide Coupling with TLR7/8 Agonist Payload FreeBase->Coupling EDC/NHS or HATU Tertiary Tertiary Amine Protonation (Solubility) Coupling->Tertiary Acidic Formulation ADC Conjugation to Monoclonal Antibody (ADC) Tertiary->ADC Cleavable Linker Attachment

Figure 1: Orthogonal conjugation workflow utilizing the bifunctional nature of[4-(Aminomethyl)benzyl]dimethylamine.

Conclusion

When selecting a linker scaffold for complex payload delivery,[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride offers superior orthogonal control compared to simple diamines like 1,4-Xylylenediamine. By utilizing ATR-FTIR spectroscopy, researchers can reliably track the distinct primary and tertiary ammonium bands (specifically the 2700–2400 cm⁻¹ tertiary signature) to validate precursor integrity, ensuring downstream success in ADC synthesis and TLR7/8 agonist formulation.

References

  • Title: Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Spectra–Structure Correlations in the Mid- and Far-infrared Source: Society for Applied Spectroscopy URL: [Link]

  • Title: 1,4-Benzenedimethanamine (1,4-Xylylenediamine) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Generation of an antibody-drug conjugate-optimized TLR 7/8 agonist payload Source: Cancer Research (American Association for Cancer Research) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of [4-(Aminomethyl)benzyl]dimethylamine Dihydrochloride

This guide provides a detailed protocol for the safe handling and disposal of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride. As a substituted aromatic amine, this compound requires careful management to ensure the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride. As a substituted aromatic amine, this compound requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.

Hazard Assessment and Characterization: Understanding the "Why"

Proper disposal begins with a thorough understanding of the substance's inherent risks. [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride belongs to the aromatic amine class, which as a group, necessitates cautious handling.

  • Chemical Identity: A dihydrochloride salt of a substituted benzylamine. This structure suggests potential for skin and eye irritation or corrosion, as well as toxicity characteristic of some amine compounds.[1][2][3][4]

  • Corrosivity and Irritation: Amine compounds are often corrosive and can cause severe skin burns and eye damage.[1][4] The dihydrochloride salt form, when dissolved, may also create a corrosive solution.

  • Toxicity: Similar amine-based compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It is prudent to handle this compound as possessing acute toxicity.

  • Environmental Hazards: Many complex organic molecules are harmful to aquatic life with long-lasting effects.[4][5] Therefore, this chemical must not be released into the environment through drains or general refuse.[6]

Given these characteristics, [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride and its associated waste must be treated as hazardous chemical waste . All disposal procedures must reflect this classification.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensuring adequate personal protection is paramount. The level of PPE should correspond to the scale of the operation.

TaskRequired PPERationale
Routine Handling & Waste Collection • Nitrile gloves• Safety glasses with side shields or chemical splash goggles• Laboratory coatPrevents incidental skin contact and protects eyes from minor splashes.
Spill Cleanup & Bulk Waste Handling • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)• Chemical splash goggles and a face shield• Chemical-resistant apron or coveralls• Respiratory protection (if significant dust or aerosols are generated)Provides enhanced protection against direct contact with concentrated chemical and inhalation of hazardous particles or vapors.[1][7]

Waste Segregation and Collection Protocol: A Step-by-Step Guide

Improper segregation is a primary cause of laboratory incidents. Amines are chemically basic and can react violently with incompatible materials.[8][9] Follow this validated protocol to ensure safe collection.

Step 1: Designate a Hazardous Waste Container Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE, glass) with a secure, vapor-tight lid.[8][10] For collecting waste solutions, it is often best to reuse the original, empty reagent bottle after defacing the original label.[8][11]

Step 2: Affix a Hazardous Waste Label The container must be labeled immediately upon the first addition of waste. The label must include:

  • The full chemical name: "[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride"

  • The words "Hazardous Waste"

  • An accurate estimation of the concentration

  • The primary hazard(s) (e.g., Corrosive, Toxic)

  • The date waste accumulation began

Step 3: Collect and Segregate Waste Collect all waste containing this compound—including crude reaction mixtures, contaminated solvents, and rinsates—in your designated container. This container should be designated for Amine/Base Waste .

Crucial Incompatibilities: Never mix amine waste with the following chemical classes:

  • Acids: A violent exothermic neutralization reaction can occur.

  • Oxidizers (e.g., Nitric Acid, Peroxides): Can create highly reactive and potentially explosive mixtures.

  • Halogenated Solvents: Some amines can react with halogenated compounds, especially under basic conditions.

Keep the waste container closed at all times, except when adding waste.[10][12] Store the container in a designated satellite accumulation area within the lab, away from incompatible materials.[11]

Waste_Segregation_Flowchart Start Chemical Waste Generated Hazard_Class Determine Hazard Class Start->Hazard_Class Acid_Bin Acid Waste Hazard_Class->Acid_Bin Acidic? Base_Bin Base / Amine Waste (e.g., [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride) Hazard_Class->Base_Bin Basic / Amine? Oxidizer_Bin Oxidizer Waste Hazard_Class->Oxidizer_Bin Oxidizing? Halogenated_Bin Halogenated Solvent Waste Hazard_Class->Halogenated_Bin Solvent? (Halogenated) NonHalogenated_Bin Non-Halogenated Solvent Waste Hazard_Class->NonHalogenated_Bin Solvent? (Non-Halogenated) Final_Disposal To EHS / Licensed Waste Contractor Acid_Bin->Final_Disposal Base_Bin->Final_Disposal Oxidizer_Bin->Final_Disposal Halogenated_Bin->Final_Disposal NonHalogenated_Bin->Final_Disposal

Caption: Waste segregation decision workflow.

Spill Management and Decontamination

Accidents happen. A prompt and correct response can prevent a minor spill from becoming a major incident. This procedure is for small, manageable laboratory spills.

Step 1: Alert and Secure

  • Alert personnel in the immediate area.

  • If the spill is large or involves other highly hazardous materials, evacuate and call your institution's emergency number.

  • Eliminate all ignition sources if any flammable solvents are present.

Step 2: Don Appropriate PPE

  • Wear the enhanced PPE listed in the table above for spill cleanup.

Step 3: Contain the Spill

  • Working from the outside in, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[13][14][15] This prevents the spill from spreading.

Step 4: Neutralize and Absorb

  • For spills of basic amines, you can cautiously apply a neutralizer for aliphatic amines such as sodium bisulfite, or a weak acid like citric acid for general bases.[13][14]

  • Apply the absorbent material over the entire spill, allowing it to fully absorb the liquid.

Step 5: Collect and Package Debris

  • Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a designated waste container.[13]

  • Label the container clearly as "Spill Debris: [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride" and manage it as hazardous waste.

Step 6: Decontaminate the Area

  • Wipe the spill surface with a suitable solvent or decontamination solution. Specific decontamination solutions for aromatic amines are commercially available and may contain agents like glutaraldehyde.[16]

  • Follow with a soap and water wash.

  • All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular disposal. It must be decontaminated first.

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., water, followed by acetone or ethanol).[8][11]

  • Collect Rinsate: This is a critical step. The rinsate from all three rinses must be collected and disposed of as hazardous waste.[8] Add it to your designated amine waste container.

  • Prepare Container: Once triple-rinsed and air-dried in a fume hood, completely deface or remove the original label.[11]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers, regular trash for plastic).

Final Disposal Pathway

The ultimate disposal of your collected hazardous waste is not your final responsibility.

  • Institutional EHS: Once your hazardous waste container is full, seal it securely and contact your institution's Environmental Health and Safety (EHS) department for pickup.

  • Licensed Contractor: Your EHS office works with licensed hazardous waste disposal contractors who will transport the waste off-site for final treatment, which is typically high-temperature incineration for organic compounds like this one.[17]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • Spill Decontamination Kit for Aromatic Amines. (n.d.). Skcltd.com.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • MATERIAL SAFETY DATA SHEET - RE-JUV-NAL. (2012, July 5). Hillyard.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). Environmental Protection Agency.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET - N,N-Dimethylbenzylamine. (2025, December 19). Fisher Scientific.
  • Substance Technical Guidelines, MDA - 1910.1050 App B. (n.d.). Occupational Safety and Health Administration.
  • SDS #1013. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.). University of Florida Environmental Health and Safety.
  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • Safety Data Sheet - Aqua Kinetics. (2020, July 14).
  • SAFETY DATA SHEET - 4-(Dimethylamino)benzyl Alcohol. (2025, August 6). TCI Chemicals.
  • SAFETY DATA SHEET - Benzenemethanamine, 4-methyl-. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • Chemical Waste Management Guide. (n.d.). Auburn University Risk Management and Safety.
  • SAFETY DATA SHEET - Aldrich 726842. (2026, March 12). Sigma-Aldrich.
  • Safety Data Sheet - (BDMA) N-Benzyldimethylamine. (2025, January 17). Electron Microscopy Sciences.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride
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Reactant of Route 2
[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride
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